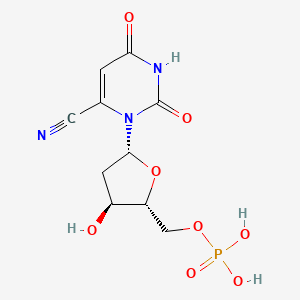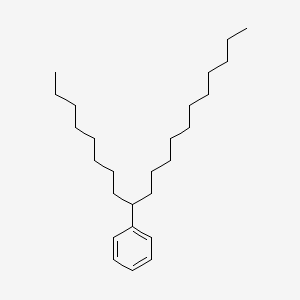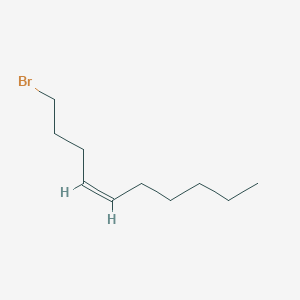
(Z)-1-Bromo-4-decene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-bromodec-4-ene is an organic compound with the molecular formula C10H19Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of a decene chain, with a double bond between the fourth and fifth carbons in the Z-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-1-bromodec-4-ene can be synthesized through several methods. One common approach involves the bromination of dec-4-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-1-bromodec-4-ene may involve the use of continuous flow reactors to ensure consistent product quality and yield. The bromination process can be optimized by controlling the reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-bromodec-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, (Z)-1-bromodec-4-ene can undergo elimination to form dec-4-yne.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride or hydrogen bromide (HBr) in the presence of a peroxide initiator.
Elimination: Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO).
Major Products
Substitution: Dec-4-en-1-ol, dec-4-en-1-amine, dec-4-en-1-nitrile.
Addition: 1,2-dibromodecane, 1-bromo-4-decanol.
Elimination: Dec-4-yne.
Wissenschaftliche Forschungsanwendungen
(Z)-1-bromodec-4-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-1-bromodec-4-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the Z-configuration also allows for selective addition reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-bromodec-4-ene: The E-isomer of 1-bromodec-4-ene, differing in the spatial arrangement of substituents around the double bond.
1-bromodecane: A saturated brominated alkane without the double bond.
4-bromo-1-decene: A positional isomer with the bromine atom attached to the fourth carbon.
Uniqueness
(Z)-1-bromodec-4-ene is unique due to its Z-configuration, which imparts distinct reactivity and selectivity in chemical reactions. This configuration can influence the compound’s physical properties, such as boiling point and solubility, as well as its behavior in various synthetic applications.
Eigenschaften
CAS-Nummer |
77899-13-9 |
|---|---|
Molekularformel |
C10H19Br |
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
(Z)-1-bromodec-4-ene |
InChI |
InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h6-7H,2-5,8-10H2,1H3/b7-6- |
InChI-Schlüssel |
MNBRDTBKKVGJAC-SREVYHEPSA-N |
Isomerische SMILES |
CCCCC/C=C\CCCBr |
Kanonische SMILES |
CCCCCC=CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
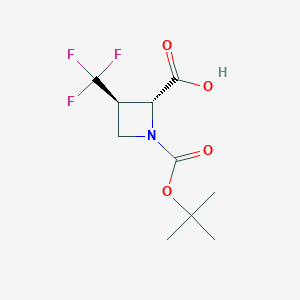


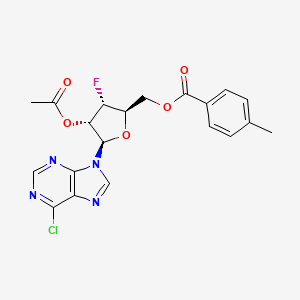
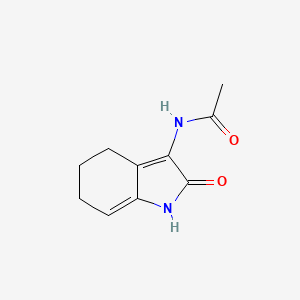
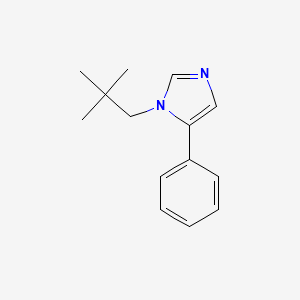
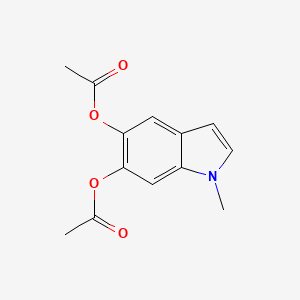
![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)

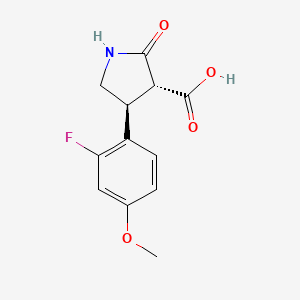
![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
